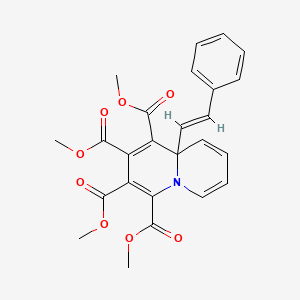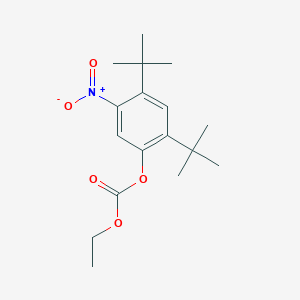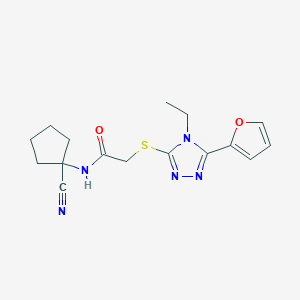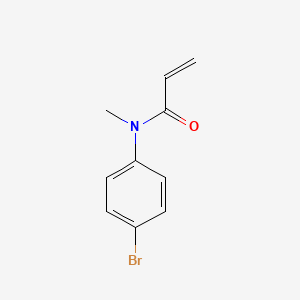![molecular formula C17H17N5O B15281998 3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B15281998.png)
3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the pyrrole ring and the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions, such as acidic or basic environments, to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide: shares structural similarities with other compounds containing pyrimidine and pyrrole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H17N5O |
|---|---|
Peso molecular |
307.35 g/mol |
Nombre IUPAC |
3-(pyrimidin-2-ylamino)-N-(2-pyrrol-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c23-16(18-9-12-22-10-1-2-11-22)14-5-3-6-15(13-14)21-17-19-7-4-8-20-17/h1-8,10-11,13H,9,12H2,(H,18,23)(H,19,20,21) |
Clave InChI |
WKNBNAXFZRPUPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15281917.png)


![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)

![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B15281979.png)
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)



